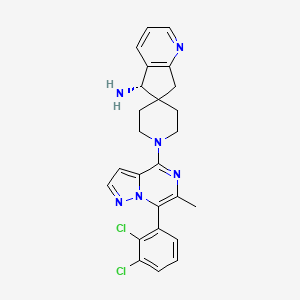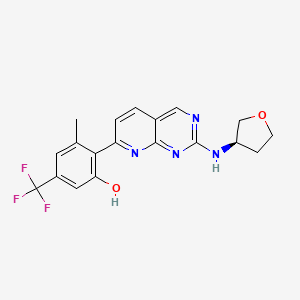
Dinoprost-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinoprost-13C5, also known as Prostaglandin F2α-13C5, is a stable isotope-labeled compound. It is a variant of Dinoprost, a naturally occurring prostaglandin F2α, which is an orally active, potent prostaglandin F receptor agonist. Dinoprost is a luteolytic hormone produced locally in the endometrial luminal epithelium and corpus luteum, playing a key role in the onset and progression of labor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dinoprost-13C5 is synthesized by incorporating stable heavy isotopes of carbon into the Dinoprost molecule. The synthetic route involves the use of labeled carbon sources during the chemical synthesis of Dinoprost. The reaction conditions typically involve controlled temperature and pressure to ensure the incorporation of the isotopes without altering the biological activity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their stable incorporation into the Dinoprost molecule. The production is carried out under strict quality control to maintain the purity and activity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dinoprost-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceuticals and other fields .
Applications De Recherche Scientifique
Dinoprost-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Studied for its role in inducing endoplasmic reticulum stress, autophagy, and apoptosis in luteal cells.
Medicine: Investigated for its potential in labor induction and other reproductive health applications.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Dinoprost-13C5 exerts its effects by stimulating myometrial contractions through its interaction with prostaglandin receptors. These contractions are similar to those that occur during labor, making it effective in inducing labor and other reproductive health applications. The molecular targets include the prostaglandin F receptors, and the pathways involved include the induction of endoplasmic reticulum stress and autophagy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dinoprost (Prostaglandin F2α): The non-labeled version of Dinoprost-13C5.
Dinoprostone (Prostaglandin E2): Another prostaglandin used in labor induction.
Misoprostol: A synthetic prostaglandin used for labor induction and abortion .
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise quantitative analysis in research. This labeling does not alter the biological activity of the compound, making it a valuable tool in various scientific studies .
Propriétés
Formule moléculaire |
C20H34O5 |
|---|---|
Poids moléculaire |
359.44 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl](1,2,3,4,5-13C5)hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i4+1,5+1,8+1,11+1,20+1 |
Clé InChI |
PXGPLTODNUVGFL-UVUNELILSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O)O)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


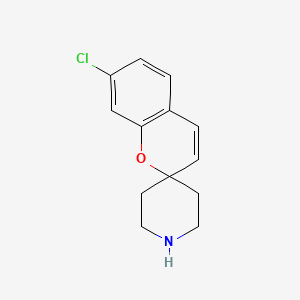

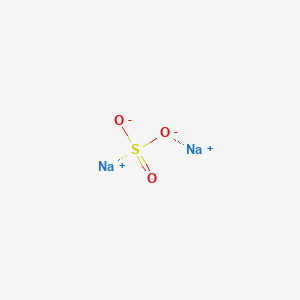
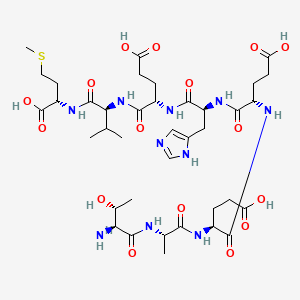
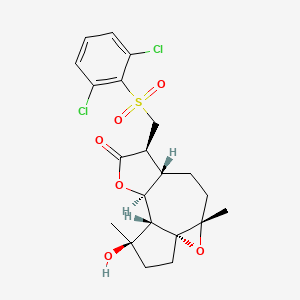

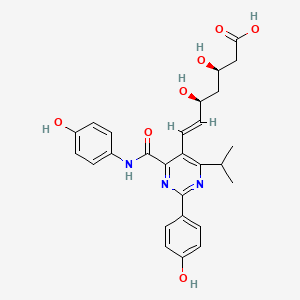
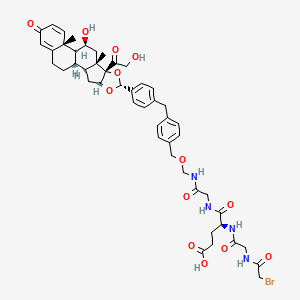
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)
methyl phosphate](/img/structure/B12384704.png)

